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Introduction

Ozanimod is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that binds
with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1] Its mechanism of action
involves the retention of lymphocytes in peripheral lymphoid organs, thereby reducing their
migration to sites of inflammation.[2] This guide provides a comprehensive overview of the
pharmacokinetics and metabolism of ozanimod hydrochloride in vivo, intended for
professionals in drug development and research.

. Pharmacokinetics

Ozanimod is characterized by slow absorption and extensive metabolism, leading to the
formation of several active and inactive metabolites that contribute to its overall
pharmacological profile.[3][4]

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic parameters of ozanimod and its primary metabolites have been
characterized in healthy subjects following single and multiple oral doses.
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Table 1: Single-Dose Pharmacokinetic Parameters of Ozanimod and its Major Active
Metabolites in Healthy Subjects[5][6][7]

Cmax

AUCinf

Analyte Dose Tmax (h) t'2 (h)
(ng/mL) (ng-h/mL)
. 8.0 (6.0 -
Ozanimod 0.46 mg 0.24 £ 0.06 8.6+2.0 20.1+34
12.0)
8.0 (6.0 -
0.92 mg 0.49 +£0.11 175+41 21.5+4.0
12.0)
10.0 (8.0 -
CC112273 0.46 mg 0.21 £ 0.05 16.0) 58.7+14.2 242 £ 50
10.0 (8.0 -
0.92 mg 0.43+0.10 119+ 28 235+ 45
24.0)
16.0 (8.0 -
CC1084037 0.46 mg 0.04+0.01 24.0) 12.4+35 245 + 58
16.0 (8.0 -
0.92 mg 0.08 £ 0.02 25.1+7.0 238 £ 55
24.0)

Data are presented as mean + standard deviation, except for Tmax, which is presented as
median (range). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum
plasma concentration; AUCInf: Area under the plasma concentration-time curve from time zero
to infinity; t¥%2: Terminal half-life.

Table 2: Multiple-Dose Pharmacokinetic Parameters of Ozanimod and its Major Active
Metabolites in Healthy Subjects (Day 28)[4]

AUCO0-24h
Analyte Dose Cmax (ng/mL) Tmax (h)

(ng-h/mL)
Ozanimod 1.84 mg 1.0+0.3 8.0 (4.0-12.0) 19.8+5.9
CC112273 1.84 mg 79+£21 10.0 (8.0-12.0) 178 + 48
CC1084037 1.84 mg 15+04 12.0 (4.0 - 24.0) 32.1+9.1
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Data are presented as mean + standard deviation, except for Tmax, which is presented as
median (range). AUCO0-24h: Area under the plasma concentration-time curve over a 24-hour

dosing interval.

Table 3: Relative Exposure of Ozanimod and its Major Circulating Metabolites Following a
Single Oral Dose of [14C]Ozanimod HCI in Healthy Subjects|[3]

Analyte % of Total Radioactivity in Plasma (AUC)
Ozanimod 6.7

CC112273 (Active) 21.8

RP101124 (Inactive) 28.2

CC1084037 (Active) 3.9

Il. Metabolism

Ozanimod undergoes extensive metabolism via three primary pathways:

» Oxidation by aldehyde dehydrogenase (ADH) and alcohol dehydrogenase (ALDH).
e Cytochrome P450 (CYP) mediated oxidation (CYP3A4 and CYP1Al).

o Reductive metabolism of the oxadiazole ring by gut microflora.[3]

Fourteen metabolites have been identified in circulation, with two major active metabolites,
CC112273 and CC1084037, and one major inactive metabolite, RP101124, being the most
prominent.[3] The active metabolites have similar potency and selectivity for S1P1 and S1P5

as the parent drug.[8]

Metabolic Pathways

The metabolic cascade of ozanimod is complex, involving multiple enzymatic steps.
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Ozanimod Metabolic Pathway

lll. Experimental Protocols
Quantification of Ozanimod and Metabolites in Human
Plasma by LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for
the simultaneous quantification of ozanimod and its metabolites in human plasma.[4]

1. Sample Preparation:

 Aliquots of human plasma (e.g., 200 uL) are subjected to protein precipitation with
acetonitrile.

o Samples are centrifuged, and the supernatant is transferred for analysis.

2. Liquid Chromatography:
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e Column: Areverse-phase C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 5 pm) is
typically used.[9]

» Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid
in water) and an organic solvent (e.g., acetonitrile or methanol) is employed.[9][10]

o Flow Rate: A typical flow rate is between 0.2 and 0.7 mL/min.[9][10]
3. Mass Spectrometry:
« lonization: Electrospray ionization (ESI) in positive ion mode is commonly used.

» Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring
(MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte
and internal standard.[10]

4. Method Validation:

o The method is validated for linearity, accuracy, precision, selectivity, and stability according
to regulatory guidelines.[11] Linearity is typically established over a concentration range of
0.5-60 ng/mL for ozanimod and its metabolites.[10]

In Vitro Metabolism using Human Liver Microsomes

1. Incubation:

e Ozanimod (typically at a concentration of 1 uM) is incubated with pooled human liver
microsomes (HLM) (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

e The reaction is initiated by the addition of an NADPH-regenerating system.

o Control incubations are performed without the NADPH-regenerating system to assess non-
CYP-mediated metabolism.

2. Sample Analysis:

» At various time points, aliquots are removed and the reaction is quenched with a cold
organic solvent (e.g., acetonitrile).
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o Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the
depletion of the parent compound and the formation of metabolites.

3. CYP Inhibition Assay (IC50 Determination):

¢ Arange of concentrations of the test compound (ozanimod or its metabolites) is pre-
incubated with HLM and an NADPH-regenerating system.

o A specific CYP probe substrate is then added, and the formation of the substrate's
metabolite is monitored by LC-MS/MS.

e The concentration of the test compound that causes 50% inhibition of the probe substrate
metabolism (IC50) is calculated.[12][13]

Sample Preparation LC-MS/MS Analysis
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LC-MS/MS Quantification Workflow

IV. Sighaling Pathways

Ozanimod and its active metabolites exert their pharmacological effects by modulating S1P1
and S1P5 receptors.

S1P1 and S1P5 Receptor Signaling

Both S1P1 and S1P5 are G protein-coupled receptors (GPCRs). Upon agonist binding, they
primarily couple to the Gi/o family of G proteins.[1] This leads to the inhibition of adenylyl
cyclase and a subsequent decrease in intracellular cyclic AMP (CAMP) levels.[1]

Activation of these receptors also initiates downstream signaling cascades that influence cell
survival, proliferation, and migration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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